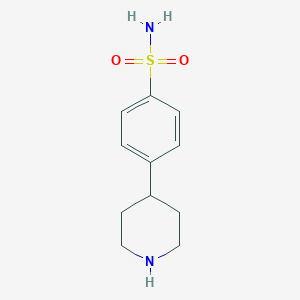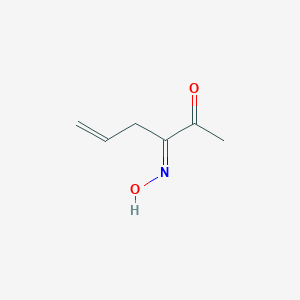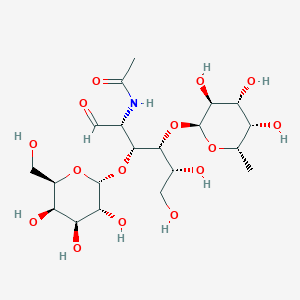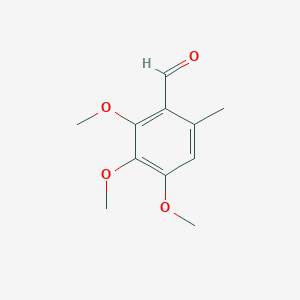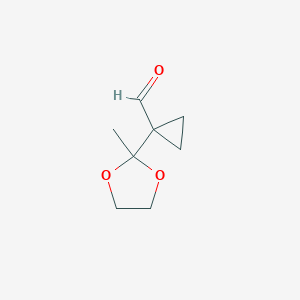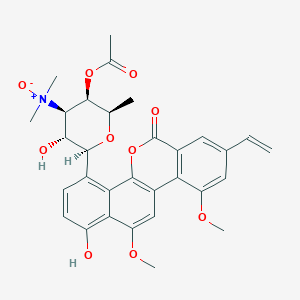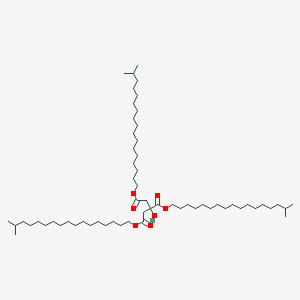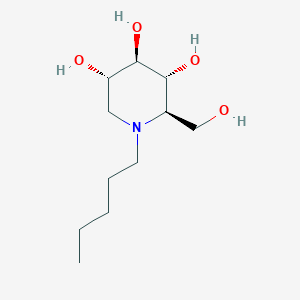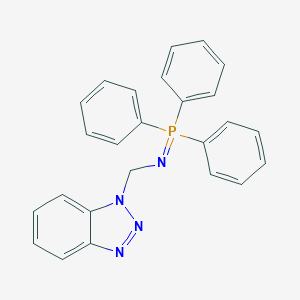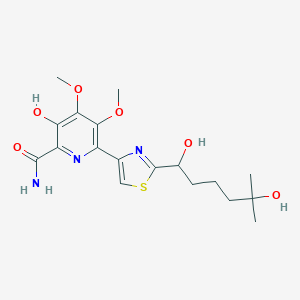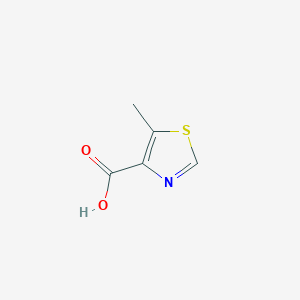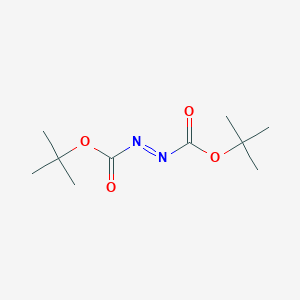
Di-tert-butyl azodicarboxylate
Vue d'ensemble
Description
DTBAD is utilized in organic chemistry as an oxidizing agent and a component in the synthesis of other chemicals. Its applications span from the synthesis of quinolines to the preparation of amino acid derivatives, showcasing its versatility in organic reactions.
Synthesis Analysis
The synthesis of DTBAD has been demonstrated through the aerobic oxidation of di-tert-butyl hydrazodicarboxylate using homogeneous CuI as a co-catalyst. This process efficiently regenerates DTBAD from its hydrazine precursor, emphasizing the role of molecular oxygen as a terminal oxidant in creating a sustainable synthesis pathway (Jung, Kim, & Kim, 2016).
Molecular Structure Analysis
While specific studies focusing on the detailed molecular structure analysis of DTBAD were not highlighted, the compound's effectiveness in various reactions suggests a stable azo framework that facilitates its reactivity. Its structure plays a crucial role in its ability to engage in a wide range of chemical transformations.
Chemical Reactions and Properties
DTBAD is instrumental in direct amination reactions, as demonstrated by its use in catalytic asymmetric amination of α-monosubstituted nitroacetates. This showcases its role in enabling the synthesis of enantioselective compounds (Ji et al., 2012). Additionally, its participation in the synthesis of α-amino and α-hydrazino acid derivatives through stereoselective amination of chiral enolates further exemplifies its chemical versatility and importance in organic synthesis (Evans et al., 1988).
Physical Properties Analysis
The physical properties of DTBAD, such as solubility, boiling point, and stability, are critical for its handling and use in laboratory settings. Although specific studies detailing these properties were not directly identified, the successful application in various reactions indicates DTBAD's manageable physical properties that facilitate its broad use in organic chemistry.
Chemical Properties Analysis
DTBAD's chemical properties, including its reactivity with different organic substrates, enable a wide array of chemical transformations. For instance, it has been used in nucleophilic substitutions and radical reactions, highlighting its versatility as a reagent in organic synthesis (Jasch, Höfling, & Heinrich, 2012). Its role in alkylation reactions under catalyst-free conditions further underscores its utility in the synthesis of alkyl amine derivatives (Nakajima, Zhang, & Nishibayashi, 2019).
Applications De Recherche Scientifique
Preparation of Acyl Hydrazinedicarboxylates
- Scientific Field: Organic Chemistry
- Application Summary: Di-tert-butyl azodicarboxylate is used as a reagent in the preparation of acyl hydrazinedicarboxylates .
- Methods of Application: The specific experimental procedures may vary depending on the desired acyl hydrazinedicarboxylate. Generally, the reaction involves the use of di-tert-butyl azodicarboxylate and the appropriate acylating agent .
- Results: The outcome is the formation of acyl hydrazinedicarboxylates, which are useful intermediates in organic synthesis .
Electrophilic Amination of Beta-Keto Esters
- Scientific Field: Organic Chemistry
- Application Summary: Di-tert-butyl azodicarboxylate is used in the electrophilic amination of beta-keto esters. This reaction is catalyzed by an axially chiral guanidine .
- Methods of Application: The beta-keto ester is reacted with di-tert-butyl azodicarboxylate in the presence of the chiral guanidine catalyst .
- Results: The result is the formation of aminated beta-keto esters, which are valuable building blocks in organic synthesis .
Enantioselective Synthesis of 3,6-Dihyropyridazines
- Scientific Field: Organic Chemistry
- Application Summary: Di-tert-butyl azodicarboxylate serves as a precursor in an enantioselective synthesis of 3,6-dihyropyridazines .
- Methods of Application: The synthesis involves the reaction of di-tert-butyl azodicarboxylate with appropriate reactants in the presence of organocatalysts such as L-proline or (S)-2-pyrrolidinyl tetrazole .
- Results: The outcome is the formation of 3,6-dihyropyridazines, which are important heterocyclic compounds .
Asymmetric Friedel-Crafts Amination
- Scientific Field: Organic Chemistry
- Application Summary: Di-tert-butyl azodicarboxylate is utilized in the asymmetric Friedel-Crafts amination through a chiral organocatalyst .
- Methods of Application: The Friedel-Crafts amination involves the reaction of di-tert-butyl azodicarboxylate with an aromatic compound in the presence of a chiral organocatalyst .
- Results: The result is the formation of aminated aromatic compounds, which are key intermediates in the synthesis of various organic compounds .
Preparation of Hexapeptide Key Fragments
- Scientific Field: Peptide Chemistry
- Application Summary: Di-tert-butyl azodicarboxylate acts as a reactant for the preparation of hexapeptide key fragments through stereo selective selenocyclization/oxidative deselenylation reactions .
- Methods of Application: The synthesis involves the reaction of di-tert-butyl azodicarboxylate with appropriate amino acids or peptides, followed by selenocyclization and oxidative deselenylation .
- Results: The outcome is the formation of hexapeptide key fragments, which are important in peptide synthesis .
Synthesis of Pyrroloisoquinoline Template
- Scientific Field: Medicinal Chemistry
- Application Summary: Di-tert-butyl azodicarboxylate is employed as a starting material in the synthesis of pyrroloisoquinoline template through stereoselective N-acyliminium-mediated cyclization .
- Methods of Application: The synthesis involves the reaction of di-tert-butyl azodicarboxylate with appropriate reactants, followed by N-acyliminium-mediated cyclization .
- Results: The result is the formation of pyrroloisoquinoline, which is a key structure in many biologically active compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSQWQOAUQFORH-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl azodicarboxylate | |
CAS RN |
870-50-8 | |
| Record name | Di-tert-butyl azodicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 870-50-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-tert-butyl azodicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



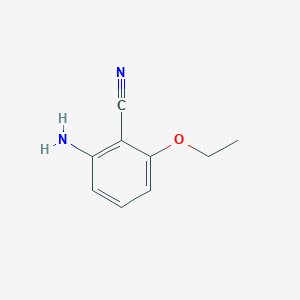
![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)
